molecular formula C15H18FN3O B3153079 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one CAS No. 75001-82-0

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B3153079
CAS No.: 75001-82-0
M. Wt: 275.32 g/mol
InChI Key: GGLTXLVORITVKE-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (CAS: 75001-82-0, molecular formula: C₁₅H₁₈FN₃O) is a degradation product of the fluoroquinolone antibiotic norfloxacin, classified as Norfloxacin Impurity D . Structurally, it belongs to the 4-quinolone family, characterized by a quinoline core substituted with an ethyl group at position 1, fluorine at position 6, and a piperazine ring at position 6. Its molecular weight is 275.32 g/mol, with a melting point of 196–198°C (cyclopropyl analog) , and it exhibits moderate solubility in DMSO and methanol .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h3,6,9-10,17H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLTXLVORITVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-82-0
Record name 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYL-6-FLUORO-7-(PIPERAZIN-1-YL)QUINOLIN-4(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DV73N84L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves several key steps:

Industrial Production Methods

Industrial production of norfloxacin follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

    Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural Analogs at Position 1

1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Decarboxy Ciprofloxacin)
  • Structure : Differs by a cyclopropyl group at position 1 instead of ethyl .
  • Molecular Formula : C₁₆H₁₈FN₃O (MW: 287.33 g/mol) .
  • Origin: Degradation product of ciprofloxacin (a related fluoroquinolone) under acidic conditions .
  • Properties : Higher molecular weight and melting point (196–198°C) compared to the ethyl analog .
1-(4-Fluorophenyl) Derivatives
  • Example: 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylepiperazin-1-yl)quinolin-4(1H)-one .
  • Key Difference : Aromatic substituents at position 1 alter pharmacokinetics and binding affinity .

Modifications at Position 7 (Piperazine Substituents)

Compound Name Substituent on Piperazine Biological Relevance Source
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Unmodified piperazine Antibacterial degradation product
7-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)quinolin-4(1H)-one 4-Fluorophenyl-piperazine Enhanced antimalarial activity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Chlorine instead of piperazine Reduced antibacterial spectrum
  • Piperazine Modifications : Adding aryl groups (e.g., 4-fluorophenyl) improves antimalarial potency but may increase cytotoxicity . Chlorine substitution eliminates piperazine-related activity .

Carboxylic Acid Derivatives

Compound Name Functional Group at Position 3 Role Source
Norfloxacin Carboxylic acid Active antibiotic
This compound Decarboxylated (no COOH) Inactive degradation product
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Retained carboxylic acid Impurity with potential toxicity
  • Decarboxylation : Loss of the carboxylic acid at position 3 (as in the target compound) abolishes antibacterial activity, highlighting its role as a degradation marker .

Physicochemical Properties

Property This compound 1-Cyclopropyl Analog (Decarboxy Ciprofloxacin)
Molecular Weight 275.32 g/mol 287.33 g/mol
Melting Point Not reported 196–198°C
Solubility DMSO, methanol (slight) DMSO, methanol (slight)
pKa ~8.68 (predicted) Similar
Stability Hygroscopic Hygroscopic

Biological Activity

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, with the molecular formula C15H18FN3OC_{15}H_{18}FN_3O and CAS Number 75001-82-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a molecular weight of 275.32 g/mol and is characterized by the following structure:

  • Molecular Structure :
    • SMILES: CCN1C=CC(=O)c2cc(F)c(cc12)N3CCNCC3
    • IUPAC Name: 1-Ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antibacterial properties and potential applications in neurodegenerative diseases.

Antibacterial Activity

The compound has been identified as an impurity related to Norfloxacin, a known antibacterial agent. Its structural similarities suggest it may possess similar antibacterial properties. Studies have shown that quinolone derivatives often exhibit significant activity against various bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Neuroprotective Effects

Recent investigations have explored the potential neuroprotective effects of this compound. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . The inhibitory concentrations (IC50) for these enzymes are crucial for evaluating the compound's efficacy in neuroprotection:

Enzyme IC50 (μM)
AChE0.62
BuChE0.69

This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Aβ Aggregation :
    • A study demonstrated that derivatives of this compound could inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's pathology. The IC50 for aggregation inhibition was found to be around 4.28 μM, indicating moderate efficacy in preventing neurotoxic aggregates .
  • Multitarget Activity :
    • Research on multitarget-directed ligands (MTDLs) suggests that compounds similar to this compound can interact with multiple targets involved in neurodegeneration, potentially offering broader therapeutic benefits than single-target drugs .
  • Cancer Cell Line Studies :
    • Preliminary investigations into its effects on cancer cell lines have suggested that this compound may exhibit cytotoxic effects against certain types of cancer cells, although further studies are needed to elucidate its mechanisms and efficacy .

Q & A

Q. What are the common synthetic routes for 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a fluoroquinolone precursor with piperazine. Key steps include:

  • Precursor preparation : Start with a 7-chloro-6-fluoroquinolone scaffold, replacing the chlorine atom with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Optimization : Reaction yields improve with elevated temperatures (80–100°C) and catalytic bases like triethylamine. Monitor progress via HPLC or TLC to confirm piperazine incorporation .
  • Purification : Use column chromatography with gradients of methanol/dichloromethane to isolate the product. Confirm purity via melting point analysis and NMR .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the quinolinone ring, C-F bonds at 1100–1200 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while the ethyl group shows a triplet near δ 1.3 ppm .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases of acetonitrile/water (70:30) with 0.1% TFA are effective .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard classification : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
  • Waste disposal : Neutralize with dilute acetic acid before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

Methodological Answer:

  • Core modifications : Introduce substituents at the quinolinone 3-position (e.g., carboxylic acids) or piperazine N-atoms (e.g., alkylation/acylation) to assess antibacterial or kinase inhibition .
  • Biological assays : Test derivatives against Gram-negative/-positive bacterial strains (MIC assays) or cancer cell lines (MTT assays). Include controls like ciprofloxacin for benchmarking .
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target enzymes like DNA gyrase .

Q. How can researchers address solubility challenges of this compound in preclinical studies?

Methodological Answer:

  • Co-crystallization : Co-crystallize with carboxylic acid co-formers (e.g., benzene-1,4-dicarboxylic acid) to enhance aqueous solubility. Confirm crystal structure via X-ray diffraction .
  • Salt formation : React the piperazine moiety with HCl or trifluoroacetic acid to form water-soluble salts. Characterize salts via DSC and solubility assays in PBS (pH 7.4) .

Q. What analytical strategies are effective for detecting and quantifying impurities in batches of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with ESI-MS in positive ion mode to detect related impurities (e.g., decarboxylated byproducts or unreacted precursors). Limit of detection (LOD) should be ≤0.1% .
  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products. Compare retention times with reference standards .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Methodological Answer:

  • Standardize assays : Ensure consistent experimental conditions (e.g., bacterial strain ATCC numbers, incubation times). Variations in inoculum size or growth media (e.g., Mueller-Hinton vs. LB broth) can skew results .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., time-kill curves vs. MIC) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in animal models?

Methodological Answer:

  • Dosing : Administer via oral gavage or IV injection at 10–50 mg/kg. Collect plasma samples at intervals (0.5, 1, 2, 4, 8 hrs) .
  • LC-MS/MS quantification : Extract plasma with acetonitrile, separate on a C18 column, and quantify using MRM transitions. Calculate AUC, Cmax, and t1/2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

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